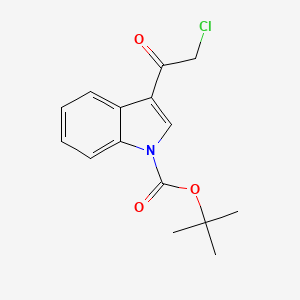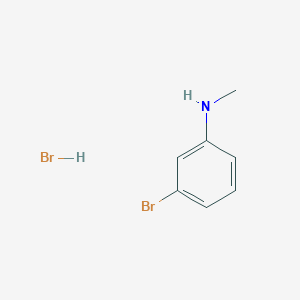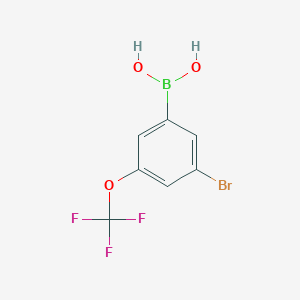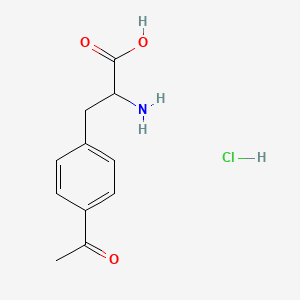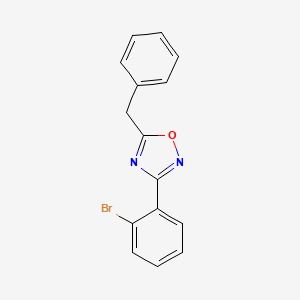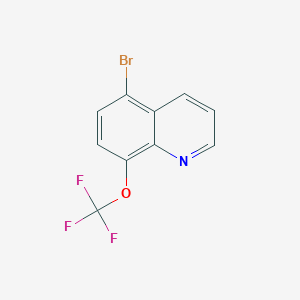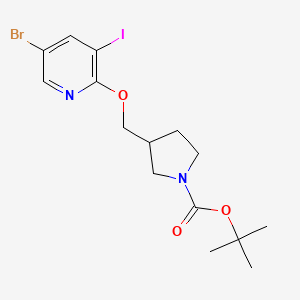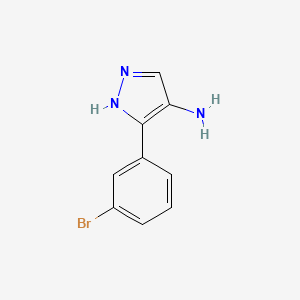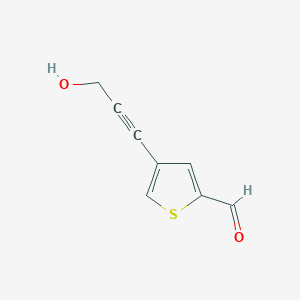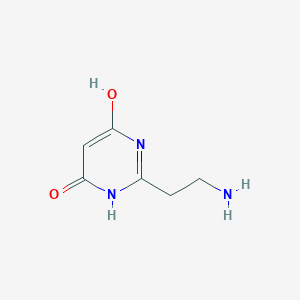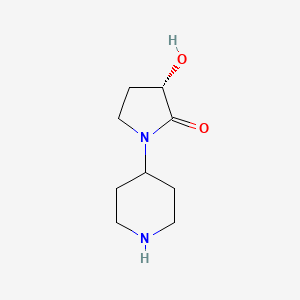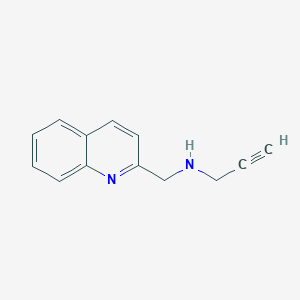
(プロプ-2-イン-1-イル)(キノリン-2-イルメチル)アミン
説明
(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine is an organic compound with the molecular formula C13H12N2. It is characterized by the presence of a quinoline ring and a propynyl group attached to an amine.
科学的研究の応用
(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
作用機序
Mode of Action
It has been suggested that the compound may act as a photosensitizer, with both the starting material and the product playing an important role in the reaction .
Biochemical Pathways
The compound may be involved in energy transfer and single electron transfer pathways, leading to the generation of reactive oxygen species
Pharmacokinetics
The compound has a molecular weight of 196.25 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Given its potential role as a photosensitizer , it may induce oxidative stress and other cellular responses
生化学分析
Biochemical Properties
(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in HepG2 cell lines, it has been shown to impact mitochondrial genes and cellular properties, indicating its role in altering cellular energy metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to participate in oxidative formylation reactions, where it interacts with molecular oxygen and acts as a photosensitizer . These interactions can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The temporal effects of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine in laboratory settings include its stability, degradation, and long-term effects on cellular function. Over time, the compound may degrade, leading to changes in its efficacy and impact on cells. Studies have shown that the effects of such compounds can vary significantly over time, with initial high activity that may decrease as the compound degrades .
Dosage Effects in Animal Models
The effects of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it could lead to toxicity or adverse effects. For example, studies on similar compounds have shown that higher doses can lead to significant changes in biochemical markers and potential toxicity .
Metabolic Pathways
(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine within cells and tissues involve specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. For instance, it may be transported via specific membrane transporters that facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine typically involves the reaction of quinoline derivatives with propargylamine. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with a quinoline derivative .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoline ring or the propynyl group, resulting in hydrogenated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives .
類似化合物との比較
Quinoline: A parent compound with a similar structure but lacking the propynyl group.
Propargylamine: Contains the propynyl group but lacks the quinoline ring.
(Prop-2-yn-1-yl)(quinolin-4-ylmethyl)amine: A structural isomer with the propynyl group attached at a different position on the quinoline ring.
Uniqueness: (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine is unique due to the combination of the quinoline ring and the propynyl group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
IUPAC Name |
N-(quinolin-2-ylmethyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-2-9-14-10-12-8-7-11-5-3-4-6-13(11)15-12/h1,3-8,14H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRITLDAMTVHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNCC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



